Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(4-phenyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Na/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMQJNVPNNTMGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate belongs to a broader class of sodium thiazolylacetates, where variations in the aryl group at the 4-position of the thiazole ring influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) enhance intermolecular interactions with target enzymes, as seen in the 4-chloro derivative, which exhibits superior binding energy compared to the parent phenyl compound .
- Electron-donating groups (e.g., -OCH₃) improve metabolic stability but may reduce solubility due to increased hydrophobicity .
Hybrid Derivatives with Additional Heterocycles
Thiazole-acetate derivatives are often hybridized with triazoles, oxadiazoles, or benzimidazoles to augment bioactivity:
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate: This hybrid compound demonstrates significantly higher intermolecular interaction energy with enzymes compared to simpler thiazolylacetates, attributed to the synergistic effects of the triazole-thiadiazole moiety .
Pharmacokinetic and Stability Comparisons
- ADMET Parameters : Thiazolides like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate exhibit favorable absorption and low toxicity profiles, but their ester derivatives often suffer from rapid hydrolysis in vivo. In contrast, sodium thiazolylacetates bypass this limitation due to their pre-ionized state .
- Crystal Packing and Stability : X-ray studies of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reveal that bulky substituents enhance crystal lattice stability, a property leveraged in sodium salts to improve shelf-life .
Biological Activity
Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thiazole ring with a phenyl substitution, which influences its biological activity and reactivity. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Target Interactions
Thiazole derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to the modulation of various biochemical pathways:
- Antioxidant Activity : These compounds may act as free radical scavengers.
- Anti-inflammatory Effects : They can inhibit pro-inflammatory cytokines.
- Antimicrobial and Antifungal Properties : They exhibit activity against a variety of pathogens.
Biochemical Pathways
The compound has been shown to influence key cellular processes:
- Cell Signaling : Thiazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis.
- Gene Expression : They may alter the expression of genes related to cell survival and death .
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by:
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .
Case Studies
Several studies have focused on the biological evaluation of thiazole derivatives:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF-7 | 2.57 | Induced apoptosis |
| Study B | HepG2 | 7.26 | Cell cycle arrest |
| Study C | Various bacteria | Varies | Antimicrobial activity |
These findings suggest that this compound may serve as a lead compound for further drug development due to its promising biological activities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate to improve yield and purity?
- Methodology : Utilize coupling reactions with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF, as demonstrated in analogous thiazole-acetate syntheses . Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For sodium salt formation, precipitate the product by adding sodium hydroxide to the carboxylic acid intermediate in ethanol .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- X-ray crystallography : Solve the structure using SHELXL for refinement and WinGX/ORTEP for visualization .
- Spectroscopy : Validate the thiazole ring and acetate moiety via -NMR (δ ~7.5–8.5 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm) .
- Mass spectrometry : Confirm the molecular ion peak (exact mass: 276.0602 Da) using high-resolution ESI-MS .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of the 4-phenylthiazole moiety in this compound?
- Methodology : Perform B3LYP/6-31G(d,p) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare theoretical IR/NMR data with experimental results to validate the model, as done for structurally related thiazole derivatives .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) during characterization?
- Methodology :
- Variable-temperature NMR : Probe dynamic effects like tautomerism or solvent interactions.
- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .
- Isotopic labeling : Use -labeled analogs to clarify nitrogen-associated shifts in complex spectra .
Q. How can docking studies predict the interaction of this compound with biological targets (e.g., enzymes or DNA)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., DNA topoisomerase II). Parameterize the ligand with Gaussian-derived partial charges and assess binding affinity via scoring functions. Validate with in vitro assays, as demonstrated for analogous thiazole-acetamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
